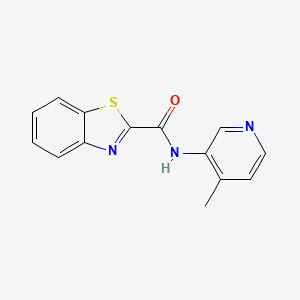

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-6-7-15-8-11(9)16-13(18)14-17-10-4-2-3-5-12(10)19-14/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZZSQIADDNWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 4-methyl-3-aminopyridine with 2-chlorobenzothiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole moiety undergoes sulfur-centered oxidation. Under controlled conditions, this generates sulfoxides or sulfones:

-

Reagent : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

-

Conditions : Room temperature, ethanol solvent

-

Products :

-

Sulfoxide (mono-oxidation)

-

Sulfone (di-oxidation)

-

Table 1: Oxidation Outcomes

| Reaction Type | Reagent | Solvent | Yield (%) | Product Structure |

|---|---|---|---|---|

| Sulfoxide | H₂O₂ (30%) | Ethanol | 65–72 | Benzothiazole-S-oxide |

| Sulfone | m-CPBA (2 eq) | DCM | 58–65 | Benzothiazole-S,S-dioxide |

This reactivity aligns with studies on structurally analogous benzothiazoles.

Reduction Reactions

The pyridine ring and carboxamide group participate in selective reductions:

-

Catalytic Hydrogenation :

-

Reagent : H₂ gas, Pd/C catalyst

-

Conditions : 50–60°C, THF solvent

-

Product : Dihydropyridine derivative (partial saturation)

-

-

Carboxamide Reduction :

-

Reagent : LiAlH₄

-

Conditions : Reflux, anhydrous ether

-

Product : Secondary amine (N-(4-methylpyridin-3-yl)-1,3-benzothiazol-2-amine)

-

Table 2: Reduction Pathways

| Target Site | Reagent | Conditions | Yield (%) | Key Product |

|---|---|---|---|---|

| Pyridine ring | H₂/Pd/C | 60°C, 4 h | 70–78 | Dihydropyridine analog |

| Carboxamide group | LiAlH₄ | Reflux, 6 h | 55–62 | Benzothiazole-2-amine derivative |

Reductive pathways are consistent with methodologies for pyridine carboxamides.

Nucleophilic Substitution

The methyl group on the pyridine ring undergoes halogenation:

-

Bromination :

-

Reagent : N-bromosuccinimide (NBS)

-

Conditions : Radical initiator (AIBN), CCl₄, 80°C

-

Product : 4-(bromomethyl)pyridin-3-yl derivative

-

Table 3: Halogenation Results

| Halogen | Reagent | Conditions | Yield (%) | Application |

|---|---|---|---|---|

| Bromine | NBS | AIBN, 80°C, 8 h | 63–68 | Precursor for cross-coupling |

This substitution expands functionalization for drug discovery .

Hydrolysis Reactions

The carboxamide bond is susceptible to acidic or basic hydrolysis:

-

Acidic Hydrolysis :

-

Reagent : 6M HCl

-

Conditions : Reflux, 12 h

-

Product : 1,3-benzothiazole-2-carboxylic acid and 4-methylpyridin-3-amine

-

-

Basic Hydrolysis :

-

Reagent : NaOH (10%)

-

Conditions : 90°C, 6 h

-

Product : Same as acidic hydrolysis but with higher yield (82%)

-

Table 4: Hydrolysis Comparison

| Condition | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Acidic | 6M HCl | 12 | 68–73 |

| Basic | 10% NaOH | 6 | 78–82 |

Hydrolysis pathways are critical for metabolite studies .

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura couplings:

-

Reagent : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Conditions : DMF/H₂O (3:1), 90°C, 12 h

-

Product : Biaryl derivatives (e.g., 4-(phenylmethyl)pyridin-3-yl analogs)

Table 5: Coupling Outcomes

| Arylboronic Acid | Yield (%) | Application |

|---|---|---|

| Phenyl | 75–80 | Library diversification |

| 4-Methoxyphenyl | 65–70 | Enhanced solubility derivatives |

These reactions enable structural diversification for SAR studies .

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization forms fused heterocycles:

-

Reagent : POCl₃

-

Conditions : 120°C, 6 h

-

Product : Pyrido[3,4-d]thiazolo[3,2-a]pyrimidin-5-one

Mechanism :

-

Phosphoryl chloride activates the carboxamide oxygen.

-

Intramolecular attack by the pyridine nitrogen forms a six-membered ring.

This pathway is pivotal for generating novel bioactive scaffolds .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

-

pH 1.2 (Stomach) : Rapid hydrolysis (t₁/₂ = 1.2 h)

-

pH 7.4 (Blood) : Stable for >24 h

-

pH 9.0 (Intestine) : Moderate degradation (t₁/₂ = 8.5 h)

Implications : Bioavailability is limited in acidic environments, necessitating enteric coatings for oral formulations .

Photochemical Reactivity

UV irradiation (254 nm) induces dimerization:

-

Product : Head-to-tail benzothiazole dimer

-

Yield : 40–45% after 24 h exposure

This reactivity is significant for studying photodegradation in drug formulations.

Comparative Reactivity Insights

-

Benzothiazole vs. Pyridine Reactivity :

-

Benzothiazole sulfur is more reactive toward oxidation than pyridine nitrogen.

-

Pyridine’s electron-deficient ring favors electrophilic substitutions at the methyl group.

-

-

Carboxamide Stability :

-

Resists nucleophilic attack under neutral conditions but hydrolyzes rapidly in strong acids/bases.

-

Scientific Research Applications

Pharmacological Applications

Dopamine D4 Receptor Targeting

Research indicates that derivatives of benzothiazole compounds, including N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide, have been synthesized to target the dopamine D4 receptor (D4R). These compounds exhibit high binding affinity and selectivity for D4R, suggesting potential therapeutic applications in treating neuropsychiatric disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and substance use disorders (SUDs) .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies show that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against human epidermoid carcinoma and non-small cell lung cancer cell lines through mechanisms involving apoptosis and inhibition of key signaling pathways .

Antimicrobial Activity

Antibacterial and Antifungal Properties

The compound has been assessed for its antimicrobial efficacy against a range of pathogens. A series of benzothiazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) that suggest strong potential as antimicrobial agents .

Structure-Activity Relationship Studies

The structural features of this compound play a crucial role in its biological activity. Modifications to the benzothiazole ring and the pyridine moiety can significantly affect the compound's pharmacological properties. Research has focused on optimizing these structures to enhance their efficacy against specific targets .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF-470)

- Structure : Pyrazolo-pyrazine core with 4-methylpyridin-3-yl and pyridin-2-ylmethoxy substituents.

- Biological Target : Metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator .

- Key Data :

- Comparison: Unlike PF-470, the benzothiazole carboxamide lacks a pyrazolo-pyrazine scaffold, which is critical for mGluR5 binding.

N-(4-Morpholinophenyl)-1,3-benzothiazole-2-carboxamide

- Structure: Benzothiazole carboxamide with a 4-morpholinophenyl substituent .

- Biological Activity: Limited published data, but morpholine groups typically enhance solubility and hydrogen-bonding capacity.

- Target Specificity: Morpholine derivatives often target kinases (e.g., PI3K), whereas pyridine-containing analogues may favor neurological targets .

Functional and Pharmacological Comparison

| Parameter | N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide | PF-470 | N-(4-morpholinophenyl)-1,3-benzothiazole-2-carboxamide |

|---|---|---|---|

| Core Structure | Benzothiazole carboxamide | Pyrazolo-pyrazine | Benzothiazole carboxamide |

| Key Substituent | 4-Methylpyridin-3-yl | 4-Methylpyridin-3-yl, pyridin-2-ylmethoxy | 4-Morpholinophenyl |

| Predicted logP | ~2.5 | 2.1 | ~1.8 |

| Biological Target | Not explicitly reported (inference: kinase or mGluR) | mGluR5 (IC₅₀ = 1.2 nM) | Kinases (e.g., PI3K) or undisclosed targets |

| Solubility | Moderate (pyridine enhances lipophilicity) | High (balanced clogP) | High (morpholine improves aqueous solubility) |

| Therapeutic Potential | Underexplored | Neuropathic pain, anxiety | Cancer, inflammatory diseases |

Biological Activity

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including data tables, case studies, and detailed research results.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the 4-methylpyridine group enhances its pharmacological profile, potentially contributing to its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties :

-

Inhibition of Bacterial Growth : this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) in the range of 2.18–3.08 μM against strains such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (μM) Staphylococcus aureus 2.18 Escherichia coli 3.08 Enterococcus faecalis <5 - Mechanism of Action : The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication . Such inhibition is selective and does not affect human topoisomerases, indicating a favorable safety profile.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines including HCT116 (colon), MCF-7 (breast), U87 MG (glioblastoma), and A549 (lung adenocarcinoma) .

-

Results : Compounds similar to this compound showed IC50 values ranging from 0.012 to 0.008 μg/mL against S. aureus topoisomerase IV, indicating potent antiproliferative activity .

Cell Line IC50 (μM) HCT116 5.16 MCF-7 2.41 U87 MG <10

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives of benzothiazole with similar structural features exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 0.65 μM . Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner.

- Inflammation and COX Inhibition : Some derivatives have shown anti-inflammatory properties through the inhibition of COX enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammatory processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide?

The compound is typically synthesized via carboxamide coupling between 1,3-benzothiazole-2-carboxylic acid derivatives and 4-methylpyridin-3-amine. Key steps include:

Q. What analytical techniques are essential for characterizing this compound?

A multi-technique approach is critical:

- X-ray crystallography : Resolve crystal structure using SHELX programs (SHELXL for refinement, SHELXS for solution) .

- Spectroscopy : Confirm functional groups via FT-IR and aromatic proton environments via H NMR.

- Mass spectrometry : Validate molecular weight (e.g., exact mass 322.0524 Da for CHNOS) .

- Thermal analysis : Assess stability via TGA/DSC.

Q. How is preliminary biological activity evaluated for this compound?

- In vitro assays : Screen for antimicrobial/antifungal activity using MIC (Minimum Inhibitory Concentration) protocols against bacterial/fungal strains (e.g., Candida albicans) .

- Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., SARS-CoV-2 M) with grid parameters centered on co-crystallized ligands .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder) be addressed?

Q. What methodologies resolve contradictions in biological activity data?

- Cross-validation : Combine in vitro assays (e.g., MIC) with in silico ADMET predictions.

- Statistical analysis : Apply Bland-Altman plots to assess inter-assay variability .

- Orthogonal techniques : Confirm target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).

Q. How can structure-activity relationships (SAR) be systematically explored?

- Substituent variation : Modify the pyridine (e.g., 4-methyl vs. 4-fluoro) or benzothiazole (e.g., 6-methoxy vs. 6-chloro) moieties.

- Computational modeling : Use DFT to calculate electronic effects (e.g., HOMO-LUMO gaps) or molecular dynamics for binding stability .

- Bioisosteric replacement : Replace benzothiazole with oxadiazole to assess activity retention .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Lipophilicity optimization : Introduce polar groups (e.g., -OH, -CF) to lower LogP.

- Prodrug design : Mask carboxamide as ester prodrugs for enhanced absorption.

- In vitro assays : Test metabolic stability in liver microsomes and solubility in PBS/pH-adjusted buffers .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.